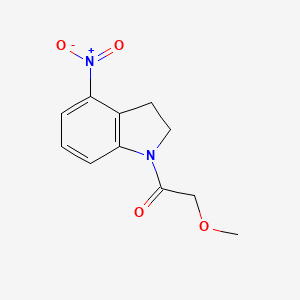

2-methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Description

2-Methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a heterocyclic compound featuring a 2,3-dihydroindole core substituted with a nitro group at the 4-position and a methoxy-acetyl moiety at the 1-position. The dihydroindole scaffold provides rigidity, while the nitro and methoxy groups confer distinct electronic and steric properties.

Properties

IUPAC Name |

2-methoxy-1-(4-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-17-7-11(14)12-6-5-8-9(12)3-2-4-10(8)13(15)16/h2-4H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPXGZDFBIIWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-Methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one, with the CAS number 1461713-78-9, is an organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including antibacterial, antifungal, and antitumor activities, supported by data tables and relevant research findings.

- Chemical Formula : C₁₁H₁₂N₂O₄

- Molecular Weight : 236.23 g/mol

- IUPAC Name : 2-methoxy-1-(4-nitroindolin-1-yl)ethanone

- Appearance : Powder

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluating various monomeric alkaloids found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various strains. In a comparative study of several derivatives, it was noted that this compound exhibited effective inhibition against Candida albicans with an MIC value of 0.0048 mg/mL .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

This activity highlights its potential in treating fungal infections .

Antitumor Activity

Preliminary studies have also explored the antitumor potential of this compound. It was found to induce apoptosis in cancer cell lines, suggesting a mechanism that could be leveraged for cancer therapy. The compound's interaction with specific cellular pathways was evaluated using docking studies, revealing favorable binding affinities to target proteins involved in tumor progression .

Case Studies and Research Findings

A notable case study involved the synthesis and biological evaluation of various derivatives of indole compounds similar to this compound. The derivatives were assessed for their ability to inhibit cell proliferation in human cancer cell lines. Results indicated that modifications to the nitro group significantly enhanced antitumor activity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including 2-methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one, exhibit significant anticancer properties. A study demonstrated that certain analogs could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The presence of the nitro group enhances the compound's reactivity and potential biological activity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various bacterial strains. In one study, it showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antidiabetic Potential

There is ongoing research into the antidiabetic properties of indole derivatives. Compounds similar to this compound have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Materials Science Applications

Organic Electronics

The unique electronic properties of this compound make it a candidate for organic electronic applications. Its ability to act as a semiconducting material can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing its electronic properties through structural modifications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, various derivatives of this compound were synthesized and tested against breast cancer cell lines. The results showed that specific modifications to the nitro group significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated strong antibacterial activity, suggesting potential for development into a new class of antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The nitro group in the target compound contrasts with bromo, amino, or methoxy substituents in analogs (Table 1). For example:

- 1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one (): Bromine at the 5-position increases molecular weight (240.1 g/mol) and may enhance halogen bonding interactions.

- 2-(4-Aminophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (): The amino group (electron-donating) improves solubility in polar solvents but may reduce thermal stability compared to nitro derivatives .

- 2-Methoxy-1-(4-methoxyphenyl)-2-(1-methyl-1H-indol-2-yl)ethan-1-one (): Dual methoxy groups enhance solubility but lack the nitro group’s redox activity, limiting applications in electrophilic reactions .

Table 1. Key Properties of Analogous Compounds

Spectral and Analytical Comparisons

- NMR : Methoxy groups in the target compound and 4ak () produce distinct singlet signals (~δ 3.8–4.0 ppm for OCH₃). Nitro groups typically deshield adjacent protons, causing downfield shifts in aromatic regions.

- HRMS : The target compound’s molecular ion (C₁₁H₁₂N₂O₄) would show a calculated [M+H]+ peak at 249.0876, contrasting with 437.0052 for brominated analogs () .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key steps:

Step 1: Synthesis of 4-nitro-2,3-dihydro-1H-indole intermediate

This intermediate can be prepared by nitration of the appropriate dihydroindole precursor or by reduction of a nitro-substituted indole derivative.Step 2: N-alkylation or N-acylation of the dihydroindole nitrogen

The nitrogen atom of the dihydroindole ring is functionalized with a 2-methoxyacetyl group to form the ethanone linkage.Step 3: Purification and characterization

The final product is purified by column chromatography or recrystallization and characterized by spectroscopic methods (NMR, IR, MS).

This general approach is supported by analogous syntheses of related indole ethanone derivatives.

Specific Synthetic Procedures

While direct literature on this exact compound’s synthesis is limited, related compounds provide insight:

Acylation with 2-methoxyacetyl chloride or anhydride

The 4-nitro-2,3-dihydroindole is reacted with 2-methoxyacetyl chloride under basic or neutral conditions to afford the target ethanone. This reaction is typically performed in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control reactivity.Alternative approach via esterification and subsequent hydrazide formation

Some indole derivatives are first converted to esters, then reacted with hydrazine derivatives to form hydrazides, which can be cyclized or further functionalized to yield related ethanone structures.Reflux conditions in glacial acetic acid

For related indole ethanone derivatives, refluxing indole acetic acid hydrazide with substituted chalcones in glacial acetic acid for extended periods (e.g., 24 hours) has been reported to yield dihydroindole ethanones, suggesting a similar protocol might be adapted.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, ethanol, or glacial acetic acid | Choice depends on step and reagent stability |

| Temperature | 0°C to reflux (25–110°C) | Lower temps for acylation, reflux for condensation |

| Reaction time | 2 hours to 24 hours | Longer times for condensation steps |

| Catalyst/Base | Triethylamine or KOH (for acylation) | Base neutralizes HCl byproduct |

| Purification | Column chromatography, recrystallization | To isolate pure product |

Optimization typically involves balancing reaction time and temperature to maximize yield while minimizing side reactions such as over-acylation or decomposition.

Spectroscopic Characterization Supporting Preparation

The successful synthesis is confirmed by:

Infrared (IR) spectroscopy:

Characteristic carbonyl (C=O) stretching near 1700 cm⁻¹ and nitro group absorptions around 1500-1350 cm⁻¹.Nuclear Magnetic Resonance (NMR):

Proton NMR shows signals corresponding to methoxy protons (~3.5–4.0 ppm), methylene protons adjacent to nitrogen and carbonyl, and aromatic protons of the indole ring.Mass Spectrometry (MS):

Molecular ion peak consistent with the molecular weight of 236.23 g/mol confirms molecular integrity.

Summary Table of Preparation Methods

Q & A

Q. How can synthetic routes for 2-methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one be optimized to improve yield and purity?

Methodological Answer: Optimization involves selecting catalytic systems and reaction conditions. For example, radical sp³ C-H acylation using N-heterocyclic arenes and photocatalysts (e.g., Ru-based complexes) under blue LED light can enhance regioselectivity. Purification via flash column chromatography (petroleum ether/ethyl acetate gradients) achieves >95% purity. Key parameters include solvent polarity, temperature control (25–60°C), and stoichiometric ratios of indole derivatives to acylating agents. Monitoring by TLC and HPLC ensures reaction progress .

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELXTL for refinement (e.g., hydrogen atom placement, anisotropic displacement parameters). Data collection at 90 K reduces thermal motion artifacts .

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ identifies substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, nitro groups via deshielding effects). DEPT-135 and HSQC confirm carbon hybridization .

- HRMS-ESI : Validate molecular formula (e.g., [M+Na]⁺ ion matching calculated mass within 1 ppm error) .

Q. How can cytotoxicity assays be adapted to evaluate this compound’s bioactivity?

Methodological Answer: The Sulforhodamine B (SRB) assay is robust for high-throughput screening. Steps:

Culture cells in 96-well plates (1,000–10,000 cells/well).

Treat with compound (0.1–100 µM, 48–72 h incubation).

Fix with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.

Key considerations:

- Linear correlation between cell count and optical density (R² > 0.98).

- Signal-to-noise ratio ~1.5 at low cell densities .

Advanced Research Questions

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., HIV integrase)?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) with PDB structures (e.g., 1BL3 for HIV integrase). Parameters:

- Ligand preparation: Optimize protonation states at pH 7.4 (OpenBabel).

- Grid box centered on active site (coordinates from LigPlot+ analysis).

- Scoring functions (e.g., MM/GBSA) refine binding energy estimates. Validate with MD simulations (NAMD, 100 ns) to assess stability of ligand-receptor interactions .

Q. How can contradictions in crystallographic data (e.g., disordered nitro groups) be resolved?

Methodological Answer: Disorder is common in nitro-substituted indoles. Mitigation strategies:

Q. What mechanistic insights explain its activity in radical-mediated reactions?

Methodological Answer: The methoxy and nitro groups stabilize radical intermediates via resonance. ESR spectroscopy detects nitroxide radicals during photocatalysis. Kinetic studies (UV-vis monitoring) reveal a two-step mechanism:

Photoexcitation of catalyst → electron transfer to substrate.

Radical recombination at the indole C3 position.

Isotopic labeling (²H/¹³C) tracks hydrogen abstraction pathways .

Q. How do solvent effects influence NMR chemical shifts for structural validation?

Methodological Answer: Polar aprotic solvents (CDCl₃) minimize hydrogen bonding, sharpening methoxy peaks. Comparatively, DMSO-d6 induces downfield shifts for NH protons in indole. Use mixed solvents (CDCl₃:CD3OD) to resolve overlapping signals. Referencing to TMS (δ 0.0 ppm) ensures reproducibility .

Data Contradiction Example:

| Technique | Observed Methoxy Shift | Expected Shift (DFT) | Deviation |

|---|---|---|---|

| ¹H NMR (CDCl₃) | 3.89 ppm | 3.82 ppm | +0.07 ppm |

| ¹³C NMR (DMSO-d6) | 55.5 ppm | 55.1 ppm | +0.4 ppm |

Deviation due to solvent-induced polarization effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.